molecular formula C₁₄H₁₀I₄O₂ B1144835 4-(4-Ethyl-2,6-diiodophenoxy)-2,6-diiodophenol CAS No. 176258-89-2

4-(4-Ethyl-2,6-diiodophenoxy)-2,6-diiodophenol

Cat. No. B1144835
CAS RN: 176258-89-2
M. Wt: 717.85
InChI Key:
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Description

The synthesis and analysis of complex organic molecules, such as ethylphenol derivatives, involve detailed understanding and application of organic chemistry principles. These compounds often have intricate molecular structures and exhibit unique chemical and physical properties due to their functional groups and molecular geometry.

Synthesis Analysis

The synthesis of complex organic compounds like "4-(4-Ethyl-2,6-diiodophenoxy)-2,6-diiodophenol" likely involves multi-step reactions, including alkylation, reduction, and possibly halogenation steps. For example, Sartori et al. (1983) discuss the synthesis of ethyl 6-(2-hydroxyphenyl)-2-carbethoxy-4-hexenoates through SnCl4-promoted alkylation, highlighting the importance of oriented substrate-reagent complexes in such syntheses (Sartori, G., Bigi, F., Casiraghi, G., & Casnati, G., 1983).

Molecular Structure Analysis

The molecular structure of complex organic molecules is determined using techniques like X-ray diffraction, as demonstrated by Kaur et al. (2012), who reported on the crystal and molecular structures of ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate and related compounds (Kaur, M., Jasinski, J., Butcher, R., Yathirajan, H., Mayekar, A. N., & Narayana, B., 2012).

Chemical Reactions and Properties

Chemical reactions involving ethylphenol derivatives can include oxidative polymerization, as discussed by Kaya and Aydın (2012) in the synthesis of electroactive phenol-based polymers, showcasing the versatility of phenol derivatives in forming polymers with specific electrical properties (Kaya, I., & Aydın, A., 2012).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, boiling points, and solubility, are closely tied to their molecular structure. For example, polymers based on phenol derivatives demonstrate specific solubility and thermal properties essential for their application in coatings and electronic devices.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group behavior, are influenced by the presence of specific substituents. The research by Hopper and Cottrell (2003) on the biotransformation of alkylphenols by 4-Ethylphenol methylenehydroxylase provides insight into the enzymatic hydroxylation and subsequent chemical behavior of substituted phenols (Hopper, D. J., & Cottrell, L., 2003).

Scientific Research Applications

  • Non-Radical Phenolic Coupling

    This compound can undergo ortho-ortho phenolic coupling via an S_N2 mechanism, leading to the formation of biphenyls. This was demonstrated in the context of the ethyl ester of N-acetyl-3,5-diiodotyrosine, showcasing a mild and efficient reaction condition for dityrosine analogues (Bell et al., 1997).

  • Catalyzed Remote Benzylic C(sp3)–H Oxyfunctionalization

    The compound has been involved in studies on the transformation of 2,6-disubstituted 4-cresols and related compounds into various aromatic carbonyl compounds. This process, catalyzed by Cu(OAc)2 and mediated by ethylene glycol, offers a promising method for functionalizing primary and secondary benzyl groups, which has significance in pharmaceutical and other applications (Jiang et al., 2014).

  • Heterologous Synthesis in Engineered Escherichia coli

    The compound has been synthesized in engineered E. coli, demonstrating the feasibility of biosynthesizing this compound from simple sugars. This method presents a new approach for industrial-scale production of 4-ethylphenol, which is significant for its applications in the pharmaceutical and food industries (Zhang et al., 2020).

  • Biotransformations Catalyzed by 4-Ethylphenol Methylenehydroxylase

    This enzyme has been found to act on a range of 4-alkylphenols, including the subject compound, to produce various chiral alcohols. This biotransformation process has applications in pharmaceutical and chemical industries, especially in the synthesis of chiral compounds (Hopper & Cottrell, 2003).

  • Synthesis and Membrane Protective Activity

    Bromination and subsequent reactions of the compound have been explored to synthesize derivatives with high membrane protective and antioxidant activity. This research is important for understanding the biological activity and potential therapeutic applications of these compounds (Buravlev et al., 2016).

  • Antioxidant Activity

    The antioxidant activity of various derivatives of this compound has been studied, revealing their potential as effective antioxidants in different contexts. This research contributes to the understanding of the chemical basis of antioxidant activity and its implications for health and industry (Amorati et al., 2003).

Mechanism of Action

The mechanism of action for “4-(4-Ethyl-2,6-diiodophenoxy)-2,6-diiodophenol” is not specified in the search results. As an impurity of Levothyroxine, it might have similar properties, but this is purely speculative without further information .

properties

IUPAC Name

4-(4-ethyl-2,6-diiodophenoxy)-2,6-diiodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10I4O2/c1-2-7-3-11(17)14(12(18)4-7)20-8-5-9(15)13(19)10(16)6-8/h3-6,19H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKEHIHICACCDQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10I4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501249820
Record name 4-(4-Ethyl-2,6-diiodophenoxy)-2,6-diiodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501249820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

717.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Ethyl-2,6-diiodophenoxy)-2,6-diiodophenol

CAS RN

176258-89-2
Record name 4-(4-Ethyl-2,6-diiodophenoxy)-2,6-diiodophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=176258-89-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Ethyl-2,6-diiodophenoxy)-2,6-diiodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501249820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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